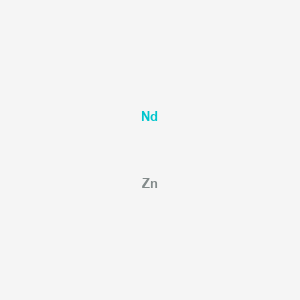
Neodymium;ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium-doped zinc oxide (Nd-ZnO) is a compound that combines the properties of neodymium and zinc oxide. Neodymium is a rare-earth metal known for its magnetic properties, while zinc oxide is a semiconductor with a wide range of applications. The combination of these two elements results in a material with unique optical, electrical, and catalytic properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Neodymium-doped zinc oxide nanoparticles can be synthesized using various methods, including hydrothermal synthesis and sol-gel methods. In the hydrothermal synthesis, zinc oxide nanoparticles are doped with neodymium by mixing zinc nitrate and neodymium nitrate in a hydrothermal reactor. The reaction is typically carried out at high temperatures and pressures, resulting in well-dispersed nanoparticles .
In the sol-gel method, zinc acetate and neodymium nitrate are dissolved in a solvent, followed by the addition of a stabilizing agent. The solution is then heated to form a gel, which is dried and calcined to obtain neodymium-doped zinc oxide nanoparticles .
Industrial Production Methods
Industrial production of neodymium-doped zinc oxide involves similar methods but on a larger scale. The hydrothermal method is often preferred due to its ability to produce high-purity nanoparticles with controlled size and morphology. The sol-gel method is also used for large-scale production, especially when specific particle sizes and shapes are required.
化学反应分析
Types of Reactions
Neodymium-doped zinc oxide undergoes various chemical reactions, including oxidation, reduction, and catalytic reactions. The compound can act as a catalyst in organic reactions, such as the oxidation of organic compounds and coupling reactions .
Common Reagents and Conditions
Common reagents used in reactions involving neodymium-doped zinc oxide include hydrogen peroxide for oxidation reactions and various organic substrates for coupling reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 50°C .
Major Products Formed
The major products formed from reactions involving neodymium-doped zinc oxide depend on the specific reaction. For example, in the oxidation of organic compounds, the primary products are oxidized organic molecules. In coupling reactions, the products are typically larger organic molecules formed by the joining of smaller substrates .
科学研究应用
Neodymium-doped zinc oxide has a wide range of scientific research applications:
作用机制
The mechanism by which neodymium-doped zinc oxide exerts its effects involves several molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of neodymium, which enhances the electron transfer processes in the zinc oxide matrix. This results in increased catalytic efficiency and stability .
In biological applications, the antibacterial activity of neodymium-doped zinc oxide is attributed to the generation of reactive oxygen species (ROS) that damage bacterial cell membranes and DNA . The compound’s ability to generate ROS is enhanced by the presence of neodymium, which facilitates the transfer of electrons and the formation of ROS.
相似化合物的比较
Neodymium-doped zinc oxide can be compared with other similar compounds, such as:
Zinc oxide (ZnO): While zinc oxide is a widely used semiconductor, doping it with neodymium enhances its catalytic and antibacterial properties.
Neodymium-doped titanium dioxide (Nd-TiO2): Similar to neodymium-doped zinc oxide, this compound is used in photocatalysis and environmental remediation.
Neodymium-doped cerium oxide (Nd-CeO2): This compound is also used in catalysis and has similar properties to neodymium-doped zinc oxide.
属性
CAS 编号 |
12164-74-8 |
|---|---|
分子式 |
NdZn |
分子量 |
209.6 g/mol |
IUPAC 名称 |
neodymium;zinc |
InChI |
InChI=1S/Nd.Zn |
InChI 键 |
JLMHVMIMUYHBRQ-UHFFFAOYSA-N |
规范 SMILES |
[Zn].[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
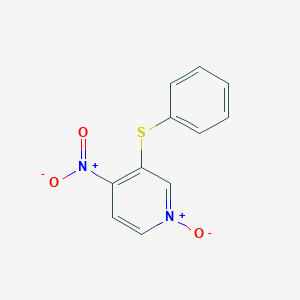
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
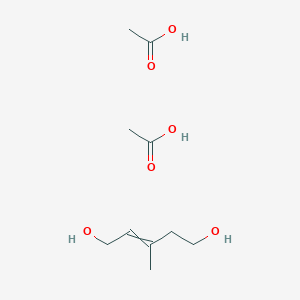
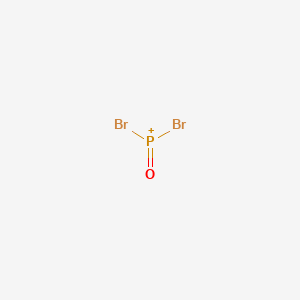
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
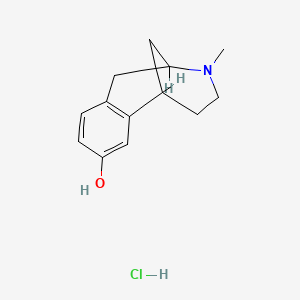

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
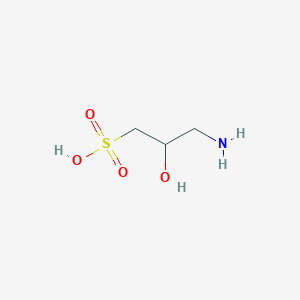
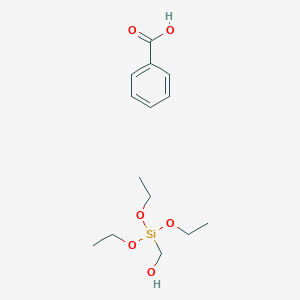
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
